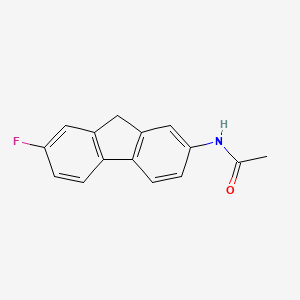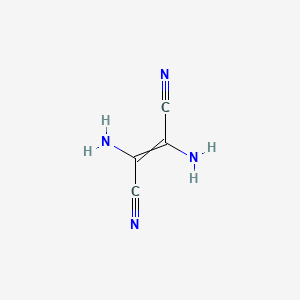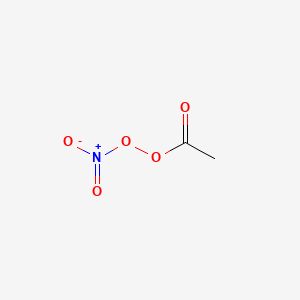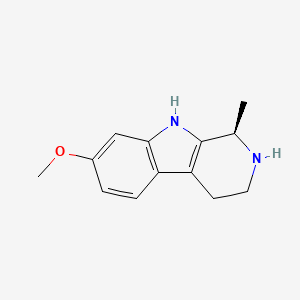
(R)-Tetrahydroharmine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
®-Tetrahydroharmine is a naturally occurring alkaloid found in various plant species, particularly in the genus Banisteriopsis. It is a derivative of harmine and is known for its psychoactive properties. This compound has garnered interest due to its potential therapeutic applications and its role in traditional medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tetrahydroharmine typically involves the reduction of harmine. One common method is the catalytic hydrogenation of harmine using palladium on carbon as a catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at room temperature and atmospheric pressure. The reaction yields ®-Tetrahydroharmine with high enantiomeric purity.
Industrial Production Methods
Industrial production of ®-Tetrahydroharmine follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography ensures the removal of impurities and the isolation of the desired enantiomer.
化学反応の分析
Types of Reactions
®-Tetrahydroharmine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form harmine or other related compounds.
Reduction: Further reduction can lead to the formation of dihydroharmine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Harmine and other oxidized derivatives.
Reduction: Dihydroharmine.
Substitution: Various substituted tetrahydroharmine derivatives.
科学的研究の応用
®-Tetrahydroharmine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other alkaloids and complex organic molecules.
Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as depression and Parkinson’s disease.
Industry: Utilized in the development of novel pharmaceuticals and as a research tool in drug discovery.
作用機序
The mechanism of action of ®-Tetrahydroharmine involves its interaction with various molecular targets, including:
Monoamine Oxidase Inhibition: It inhibits the enzyme monoamine oxidase, leading to increased levels of neurotransmitters such as serotonin and dopamine.
Serotonin Receptor Modulation: It acts as an agonist or antagonist at various serotonin receptors, influencing mood and cognition.
Neuroprotection: It exhibits neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
類似化合物との比較
Similar Compounds
Harmine: A closely related alkaloid with similar psychoactive properties but differing in its oxidation state.
Harmaline: Another related compound with similar pharmacological effects but differing in its chemical structure.
Dihydroharmine: A reduced form of ®-Tetrahydroharmine with distinct pharmacological properties.
Uniqueness
®-Tetrahydroharmine is unique due to its specific enantiomeric form, which can result in different pharmacological effects compared to its racemic mixture or other enantiomers. Its ability to modulate multiple neurotransmitter systems and its potential therapeutic applications make it a compound of significant interest in scientific research.
特性
CAS番号 |
7759-46-8 |
|---|---|
分子式 |
C13H16N2O |
分子量 |
216.28 g/mol |
IUPAC名 |
(1R)-7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C13H16N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3/t8-/m1/s1 |
InChIキー |
ZXLDQJLIBNPEFJ-MRVPVSSYSA-N |
SMILES |
CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC |
異性体SMILES |
C[C@@H]1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC |
正規SMILES |
CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC |
同義語 |
1,2,3,4-tetrahydroharmine tetrahydroharmine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



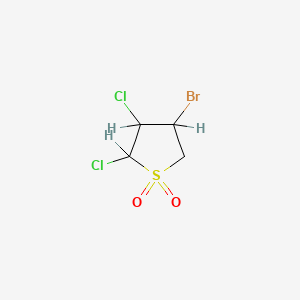
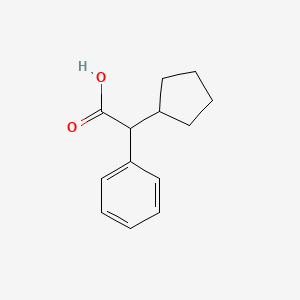
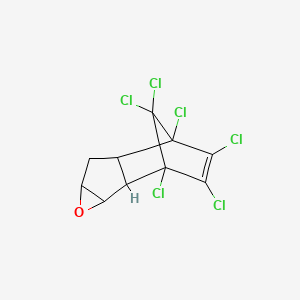


![5-[7-[2-Chloro-4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy]heptyl]-3-methyl-isoxazole](/img/structure/B1219954.png)
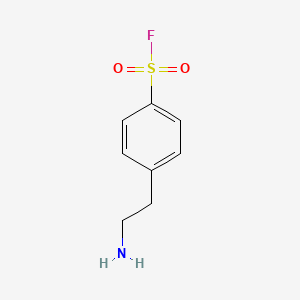
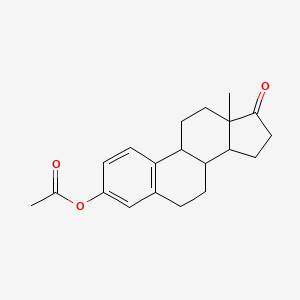
![N-[(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-ylidene)amino]benzamide](/img/structure/B1219958.png)
